4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,8-naphthyridin-2-amine
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Overview
Description
4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,8-naphthyridin-2-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a chloro group at the 4th position of the naphthyridine ring and a pyrazole moiety attached via a methyl linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,8-naphthyridin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Attachment of the Methyl Linker: The pyrazole derivative is then reacted with a methylating agent, such as methyl iodide, to introduce the methyl linker.
Formation of the Naphthyridine Ring: The naphthyridine ring is synthesized separately through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the naphthyridine ring in the presence of a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,8-naphthyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,8-naphthyridin-2-amine
- 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-3-yl)methyl]-1,8-naphthyridin-2-amine
Uniqueness
The unique structural features of 4-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,8-naphthyridin-2-amine, such as the specific positioning of the chloro group and the trimethyl substitution on the pyrazole ring, contribute to its distinct chemical and biological properties. These features may result in different reactivity, binding affinity, and biological activity compared to similar compounds.
Properties
CAS No. |
2401692-09-7 |
---|---|
Molecular Formula |
C15H16ClN5 |
Molecular Weight |
301.8 |
Purity |
95 |
Origin of Product |
United States |
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